4-(3-nitrophenyl)benzoic Acid
Overview
Description
4-(3-nitrophenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It consists of a benzoic acid moiety substituted with a nitrophenyl group at the para position
Mechanism of Action
Target of Action
The primary targets of 4-(3-nitrophenyl)benzoic Acid are the cAMP-specific 3’,5’-cyclic phosphodiesterases 4A, 4B, and 4D . These enzymes play a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of physiological responses.
Mode of Action
It is likely that the compound interacts with these enzymes, potentially inhibiting their activity . This could result in altered cAMP levels, leading to changes in cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cAMP signaling. By modulating the activity of cAMP-specific phosphodiesterases, this compound could influence various downstream effects of cAMP, such as the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins involved in cellular processes like metabolism, transcription, and cell cycle progression .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular context and the status of cAMP signaling pathways within the cells. Given its potential role as an inhibitor of cAMP-specific phosphodiesterases, this compound could lead to changes in cellular functions regulated by cAMP .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-nitrophenyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl compounds followed by carboxylation. For instance, the nitration of biphenyl with nitric acid in the presence of sulfuric acid can yield nitrobiphenyl, which can then be carboxylated to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and carboxylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate catalysts.
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Reduction: 4-(3-aminophenyl)benzoic acid.
Substitution: Halogenated derivatives of this compound.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
4-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and nanostructured materials
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoic acid: Similar structure but lacks the biphenyl moiety.
3-nitrobenzoic acid: Similar nitro group position but different overall structure.
4-(4-nitrophenyl)benzoic acid: Similar structure but with the nitro group at a different position.
Uniqueness
4-(3-nitrophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(3-nitrophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDLRLMTWAWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372984 | |
Record name | 4-(3-nitrophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-85-9 | |
Record name | 4-(3-nitrophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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